molecular formula C17H18N4O2S B14382018 2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol CAS No. 89787-42-8

2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol

Cat. No.: B14382018
CAS No.: 89787-42-8
M. Wt: 342.4 g/mol
InChI Key: AOLXWTWCWKKXJU-UHFFFAOYSA-N
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Description

2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol is a complex organic compound that features a benzothiazole ring, an azo group, and a dimethylamino group. This compound is known for its vibrant color and is often used in dye chemistry due to its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol typically involves a multi-step process:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Azo Group: The azo group is introduced by diazotization of 4-(dimethylamino)aniline followed by coupling with the benzothiazole derivative.

    Attachment of the Ethanol Group: The final step involves the reaction of the azo-benzothiazole compound with ethylene oxide or a similar reagent to introduce the ethan-1-ol group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: The azo group can be reduced to form the corresponding amines.

    Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Corresponding amines from the reduction of the azo group.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.

    Biology: Employed in staining techniques to highlight specific structures in biological tissues.

    Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Utilized in the production of colored materials, including textiles and inks.

Mechanism of Action

The compound exerts its effects primarily through its chromophoric azo group, which can absorb light and undergo electronic transitions. This property is exploited in applications like photodynamic therapy, where the compound generates reactive oxygen species upon light activation, targeting specific cellular components.

Comparison with Similar Compounds

Similar Compounds

    Methyl Red: Another azo dye with similar chromophoric properties but different structural features.

    Michler’s Ketone: Contains a dimethylamino group and is used in dye chemistry but lacks the benzothiazole ring.

Uniqueness

2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol is unique due to its combination of a benzothiazole ring, an azo group, and a dimethylamino group, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.

Properties

CAS No.

89787-42-8

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

2-[[2-[[4-(dimethylamino)phenyl]diazenyl]-1,3-benzothiazol-6-yl]oxy]ethanol

InChI

InChI=1S/C17H18N4O2S/c1-21(2)13-5-3-12(4-6-13)19-20-17-18-15-8-7-14(23-10-9-22)11-16(15)24-17/h3-8,11,22H,9-10H2,1-2H3

InChI Key

AOLXWTWCWKKXJU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OCCO

Origin of Product

United States

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